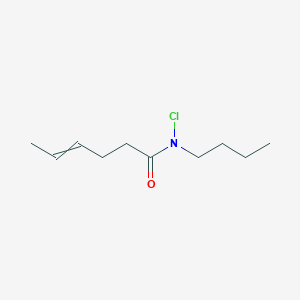
N-butyl-N-chlorohex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-chlorohex-4-enamide: is an organic compound with the molecular formula C10H18ClNO It is characterized by the presence of a butyl group, a chlorine atom, and an amide functional group attached to a hex-4-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-butyl-N-chlorohex-4-enamide involves the amidation of hex-4-enoic acid with N-butylamine in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.
Chlorination: Another approach involves the chlorination of N-butylhex-4-enamide using chlorine gas or a chlorinating reagent like sulfuryl chloride. This reaction is usually carried out at low temperatures to control the reactivity of chlorine and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-N-chlorohex-4-enamide can undergo oxidation reactions, particularly at the double bond in the hex-4-ene chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield N-butylhexanamide.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-N-hydroxyhex-4-enamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Hydroxide ions, aqueous medium, mild temperatures.
Major Products Formed:
Oxidation: N-butyl-N-chlorohexane-1,2-diol.
Reduction: N-butylhexanamide.
Substitution: N-butyl-N-hydroxyhex-4-enamide.
Scientific Research Applications
Chemistry: N-butyl-N-chlorohex-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the interactions between chlorinated organic molecules and biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may explore its activity as an antimicrobial or anticancer agent, given the presence of the chlorine atom and amide functional group.
Industry: this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which N-butyl-N-chlorohex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and amide functional group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s reactivity may also result in the formation of reactive intermediates that can modify cellular components.
Comparison with Similar Compounds
N-butylhex-4-enamide:
N-chlorohex-4-enamide: Lacks the butyl group, affecting its solubility and interaction with biological systems.
N-butyl-N-chloropent-4-enamide: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness: N-butyl-N-chlorohex-4-enamide is unique due to the combination of the butyl group, chlorine atom, and hex-4-ene chain. This specific arrangement of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The presence of the chlorine atom enhances its reactivity in substitution and oxidation reactions, while the butyl group influences its solubility and interaction with biological systems.
Properties
CAS No. |
647027-81-4 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-N-chlorohex-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-3-5-7-8-10(13)12(11)9-6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChI Key |
UHTNUYNRWHCZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)CCC=CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















